molecular formula C20H16ClF2NO3S2 B2889695 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946242-86-0

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2889695
CAS No.: 946242-86-0
M. Wt: 455.92
InChI Key: ZYJMJSMMHABXFK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a complex sulfonamide moiety and a thiophene-containing ethyl chain. Its structure integrates multiple halogenated aromatic systems, including a 2-chloro-6-fluorobenzamide core and a 4-fluoro-3-methylbenzenesulfonyl group, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2NO3S2/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJMJSMMHABXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the introduction of chloro and fluoro groups, as well as the formation of sulfonyl and thienyl linkages. Common synthetic routes may involve:

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for modifying the thienyl group. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

a) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide ()

  • Structural Similarities : Shares the 2-chloro-6-fluorophenyl benzamide backbone.
  • Key Differences : Replaces the sulfonamide-thiophene-ethyl chain with a trifluoropropoxy group. This substitution likely enhances lipophilicity but reduces hydrogen-bonding capacity compared to the target compound .
  • Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzoyl chloride with 2-chloro-6-fluoroaniline, a method analogous to benzamide syntheses in the target compound’s class .

b) N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide ()

  • Structural Similarities : Contains a halogenated aryl carboxamide core.
  • Key Differences: Uses a pyridinecarboxamide scaffold and lacks sulfonamide functionality. The trifluoromethylphenoxy group may confer distinct pesticidal activity (e.g., diflufenican) .

Sulfonamide-Containing Analogs

Sulfonamide groups are critical for binding to biological targets, as seen in:

a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones ()

  • Structural Similarities : Features a 4-arylbenzenesulfonyl group and halogenated phenyl rings.
  • Key Differences : Replaces the benzamide-thiophene system with a triazole-thione scaffold. The triazole ring enhances rigidity and may improve metabolic stability .
  • Synthesis : Synthesized via cyclization of hydrazinecarbothioamides, contrasting with the target compound’s likely stepwise amidation and sulfonylation .

b) N-[4-(3-Chloro-4-Fluorophenylamino)-3-Cyano-7-Ethoxyquinolin-6-yl]-4-(Dimethylamino)-2(E)-Butenamide ()

  • Structural Similarities : Integrates sulfonamide-like groups (e.g., methanesulfonamide) and halogenated aromatic systems.
  • Key Differences: Uses a quinoline core instead of benzamide, which may alter bioavailability and target specificity .

Thiophene-Containing Derivatives

The target compound’s thiophene-ethyl chain is rare among benzamide analogs. Comparable structures include:

a) 2-((4-Chlorophenyl)thio)-N-(3-(Dimethylamino)propyl)-N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride ()

  • Structural Similarities : Contains a thioether-linked aromatic system.
  • Key Differences : Uses a benzo[d]thiazole scaffold and lacks sulfonamide functionality. The nitro group may increase reactivity but reduce stability .

Biological Activity

2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H16ClF3N2O2S
  • Molecular Weight : 396.84 g/mol

The presence of multiple functional groups, including a sulfonamide and a thiophene moiety, suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • Several studies have demonstrated that benzamide derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown efficacy against breast cancer and lymphoma by targeting specific signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis. This inhibition can lead to reduced tumor growth in resistant cancer types.
  • Antimicrobial Properties :
    • Some derivatives of benzamide have shown antimicrobial activity, suggesting that this compound may also possess similar properties. The presence of fluorine atoms often enhances the lipophilicity and bioactivity of organic compounds.

The mechanisms through which 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects include:

  • Inhibition of Key Signaling Pathways : By interfering with pathways such as the MAPK/ERK pathway, this compound may disrupt cancer cell signaling and induce apoptosis.
  • Modulation of Gene Expression : It may alter the expression levels of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Case Studies

Case Study 1: Antitumor Activity
In a study involving human breast cancer cell lines, the compound was tested for its growth inhibition capabilities. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition
A comparative study evaluated the inhibition potency of various benzamide derivatives against DHFR. The results revealed that the tested compound exhibited IC50 values comparable to established inhibitors like methotrexate, indicating its potential as an effective therapeutic agent.

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AnticancerBreast Cancer Cell Lines10
Enzyme InhibitionDihydrofolate Reductase15
AntimicrobialVarious Bacterial Strains20

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